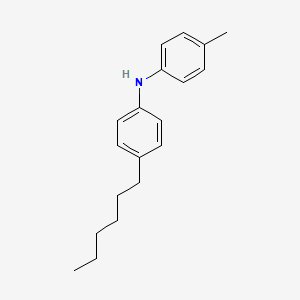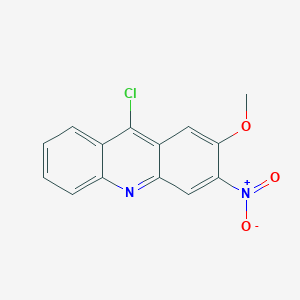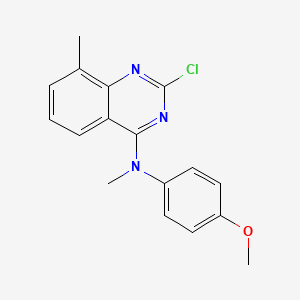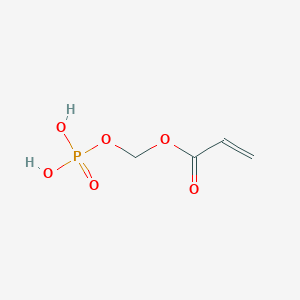
(Phosphonooxy)methyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phosphonooxy)methyl acrylate is an organic compound with the molecular formula C4H7O6P. It is a derivative of acrylate, featuring a phosphonooxy group attached to the methyl group of the acrylate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Phosphonooxy)methyl acrylate typically involves the reaction of acrylate derivatives with phosphonooxy-containing reagents. One common method is the esterification of (meth)acryloyl chloride with phosphonooxy-containing alcohols in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 60-90°C) for several hours .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products . The use of continuous flow reactors allows for the efficient and scalable production of this compound, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Phosphonooxy)methyl acrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free radical polymerization, photopolymerization, or controlled radical polymerization.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Free Radical Polymerization: Initiated using 2,2′-azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane at temperatures around 65°C.
Photopolymerization: Utilizes UV light to initiate the polymerization process.
Major Products
The major products formed from these reactions include polymers with phosphonooxy-functionalized side chains, which exhibit unique properties such as enhanced adhesion, flame retardancy, and biocompatibility .
Applications De Recherche Scientifique
(Phosphonooxy)methyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of functional polymers with specific properties.
Biomedical Applications: Incorporated into dental composites and adhesives due to its biocompatibility and strong interactions with biological tissues.
Materials Science: Employed in the development of flame-retardant materials and anticorrosion coatings.
Mécanisme D'action
The mechanism by which (Phosphonooxy)methyl acrylate exerts its effects is primarily through its ability to undergo polymerization and form cross-linked networks. The phosphonooxy group provides multiple attachment sites, enhancing the adhesive properties and stability of the resulting polymers . Additionally, its biocompatibility makes it suitable for biomedical applications, where it interacts with biological tissues to form strong bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Meth)acryloyl chloride: A precursor used in the synthesis of (Phosphonooxy)methyl acrylate.
Phosphonooxy-containing alcohols: Reactants used in the esterification process.
Uniqueness
This compound is unique due to its combination of acrylate and phosphonooxy functionalities, which impart distinct properties such as enhanced adhesion, flame retardancy, and biocompatibility. These properties make it a valuable compound for various industrial and biomedical applications .
Propriétés
Formule moléculaire |
C4H7O6P |
|---|---|
Poids moléculaire |
182.07 g/mol |
Nom IUPAC |
phosphonooxymethyl prop-2-enoate |
InChI |
InChI=1S/C4H7O6P/c1-2-4(5)9-3-10-11(6,7)8/h2H,1,3H2,(H2,6,7,8) |
Clé InChI |
CVIXMNKMWCWTJG-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


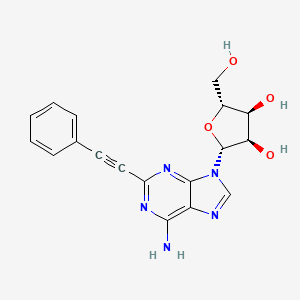
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
![6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine](/img/structure/B12928393.png)
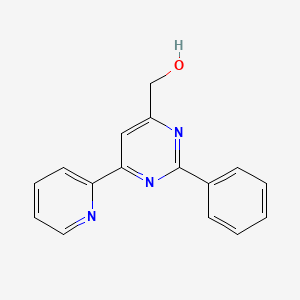
![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12928408.png)
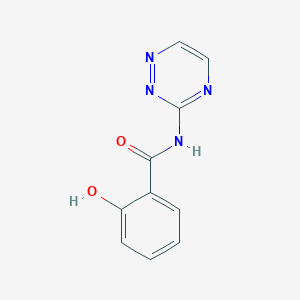


![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12928436.png)
![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)
